1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride
Description
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is a complex organic compound that features a combination of isochromene and nitrophenoxy groups
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5.ClH/c22-15(13-26-18-8-4-3-7-17(18)21(23)24)11-20-12-19-16-6-2-1-5-14(16)9-10-25-19;/h1-8,15,19-20,22H,9-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQMPZBZQVWBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNCC(COC3=CC=CC=C3[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of Isochromene Derivative: The isochromene ring can be synthesized through cyclization reactions involving appropriate precursors.
Amination: Introduction of the amine group can be achieved through nucleophilic substitution reactions.
Ether Formation: The nitrophenoxy group can be introduced via etherification reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol: The free base form without the hydrochloride salt.
Isochromene Derivatives: Compounds with similar isochromene structures but different substituents.
Nitrophenoxy Compounds: Molecules containing the nitrophenoxy group but with different core structures.
Uniqueness
1-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
